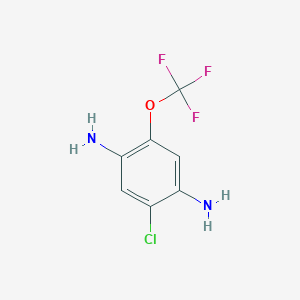
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chlorine atom, two amino groups, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions: 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Further reduction can modify the amino groups or the trifluoromethoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
科学研究应用
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects .
相似化合物的比较
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,5-Diamino-4-(trifluoromethoxy)benzene: Lacks the chlorine atom, which affects its chemical behavior.
1-Chloro-2,5-diamino-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different physical and chemical properties.
Uniqueness: The presence of both amino and trifluoromethoxy groups makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields .
生物活性
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene is a compound with notable biological activities, particularly in the realm of antibacterial properties. This article presents a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy substituent on a benzene ring. Its chemical formula is C7H7ClF3N2O. The trifluoromethoxy group enhances the compound's lipophilicity, which can influence its biological activity.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives of aromatic amines, such as those containing trifluoromethoxy groups, show enhanced potency against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Escherichia coli |
| 3-Amino-4-chlorobenzene derivatives | 0.008 | Staphylococcus aureus |
| 4-Fluoroaniline derivatives | 0.03 | Streptococcus pneumoniae |
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition leads to cell death or growth arrest, making this compound a potential candidate for developing new antibiotics.
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted on various substituted anilines demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase. This suggests that the compound could be effective in targeting bacterial DNA synthesis pathways.
Case Study 2: Toxicity Assessment
In toxicity evaluations using HepG2 human liver cell lines, compounds with similar structures were found to be non-toxic at effective antibacterial concentrations. This is promising for therapeutic applications as it indicates a favorable safety profile.
属性
分子式 |
C7H6ClF3N2O |
|---|---|
分子量 |
226.58 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethoxy)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI 键 |
VBBRASYBWVPFKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)N)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















